Maslinic Acid

Description

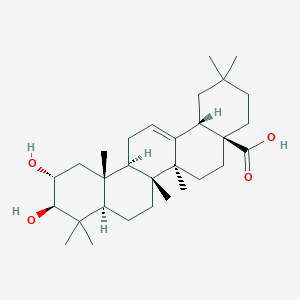

Structure

3D Structure

Properties

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-10,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-25(2)12-14-30(24(33)34)15-13-28(6)18(19(30)16-25)8-9-22-27(5)17-20(31)23(32)26(3,4)21(27)10-11-29(22,28)7/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20+,21-,22+,23-,27-,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDZKJHQSJHYOHJ-LLICELPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@@H](C3(C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30905074 | |

| Record name | Maslinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30905074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Maslinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002392 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Solubility of 0.3 mg/mL in a 1:2 solution of Ethanol:Buffered Water (pH 7.2) at 25 °C, In ethanol: 0.5 mg/mL; in DMSO: 20 mg/mL; in dimethyl formamide: 15 mg/mL, Sparingly soluble in aqueous buffers | |

| Record name | Maslinic Acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8099 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.15 g/cu cm | |

| Record name | Maslinic Acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8099 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystalline solid | |

CAS No. |

4373-41-5 | |

| Record name | Maslinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4373-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maslinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004373415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maslinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30905074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Olean-12-en-28-oic acid, 2,3-dihydroxy-, (2α,3β) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MASLINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E233J88OHQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Maslinic Acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8099 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Maslinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002392 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

249 - 250 °C | |

| Record name | Maslinic Acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8099 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Maslinic Acid: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maslinic acid, a pentacyclic triterpene, is emerging as a compound of significant interest in the pharmaceutical and nutraceutical industries. Widely distributed in the plant kingdom, it is particularly abundant in the olive tree (Olea europaea). This technical guide provides an in-depth overview of the natural sources and distribution of maslinic acid, supported by quantitative data. Furthermore, it delves into the key signaling pathways modulated by this compound and furnishes detailed experimental protocols for its extraction, purification, and analysis. This document is intended to serve as a valuable resource for researchers and professionals involved in the exploration and development of maslinic acid-based therapeutics.

Natural Sources and Distribution of Maslinic Acid

Maslinic acid is a naturally occurring phytochemical found in a variety of plants. Its primary and most commercially significant source is the olive tree (Olea europaea), where it is present in the leaves, fruit, and the pomace (the solid residue remaining after olive oil extraction)[1][2][3]. The concentration of maslinic acid in olives can vary depending on the cultivar[4].

Beyond olives, maslinic acid has been identified in a range of other plants, including several used in traditional medicine. Notable sources include:

-

Hawthorn (Crataegus pinnatifida and Crataegus monogyna)[5]

-

Banaba (Lagerstroemia speciosa)

-

Loquat (Eriobotrya japonica)

-

Red Dates (Ziziphus jujuba)

-

Sage (Salvia officinalis)

-

Plantain (Plantago major)

Maslinic acid is also present in some common dietary vegetables and legumes, such as spinach, eggplant, chickpeas, and lentils, making it a constituent of the Mediterranean diet.

Quantitative Data on Maslinic Acid Content

The concentration of maslinic acid varies significantly across different natural sources and even within different parts of the same plant. The following table summarizes the quantitative data from various studies.

| Natural Source | Plant Part | Maslinic Acid Concentration (mg/kg dry weight, unless otherwise specified) | Reference(s) |

| Olea europaea (Olive) | Leaves | 5000 - 7500 (0.50–0.75% dry weight) | |

| Fruit | 1200 - 1800 | ||

| Fruit (cultivar dependent) | 681 ± 63 | ||

| Virgin Olive Oil | 194 ± 14 | ||

| Kalamata Olives (plain black) | 1318 | ||

| Hojiblanca Olives (plain green) | 905 | ||

| Gordal Olives (plain green) | 414 | ||

| Manzanilla Olives (plain green) | 384 | ||

| Cacereña Olives (plain black) | 295 | ||

| Lagerstroemia speciosa (Banaba) | Leaves | 4958 | |

| Crataegus monogyna (Hawthorn) | - | 930 ± 70 | |

| Spinacia oleracea (Spinach) | - | 1260 | |

| Solanum melongena (Eggplant) | - | 840 | |

| Ocimum basilicum (Basil) | - | 350 | |

| Cicer arietinum (Chickpeas) | - | 62 | |

| Lens culinaris (Large Lentils) | - | 40 | |

| Actinidia deliciosa (Kiwi) | - | 17.3 | |

| Punica granatum (Pomegranate) | - | 10.8 | |

| Citrus reticulata (Mandarin) | - | 10.8 |

Key Signaling Pathways Modulated by Maslinic Acid

Maslinic acid exerts a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects. These effects are mediated through its interaction with various cellular signaling pathways.

Induction of Apoptosis

Maslinic acid has been shown to induce apoptosis (programmed cell death) in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

References

An In-depth Technical Guide to Maslinic Acid: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maslinic acid, a pentacyclic triterpenoid found abundantly in nature, particularly in the wax-like coating of olives, has garnered significant attention within the scientific community.[1][2] Its multifaceted biological activities, including anti-inflammatory, antioxidant, and potent anticancer effects, position it as a promising candidate for therapeutic development.[1][3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of maslinic acid, with a focus on its mechanisms of action in cancer. Detailed experimental protocols and visual representations of signaling pathways are included to facilitate further research and drug development efforts.

Chemical Structure and Physicochemical Properties

Maslinic acid, with the IUPAC name (2α,3β)-2,3-dihydroxyolean-12-en-28-oic acid, is a natural pentacyclic triterpenoid. Its chemical structure is characterized by a five-ring carbon skeleton, two hydroxyl groups at positions 2 and 3, and a carboxylic acid group at position 28.

Table 1: Physicochemical Properties of Maslinic Acid

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₈O₄ | |

| Molecular Weight | 472.7 g/mol | |

| Melting Point | 267–269 °C | |

| Boiling Point | 570.0 ± 50.0 °C | |

| Solubility | Soluble in DMSO, ethanol, methanol, ethyl acetate, benzene, and chloroform. Insoluble in water and petroleum ether. | |

| pKa | 4.8 (estimated) |

Table 2: Spectroscopic Data for Maslinic Acid

| Technique | Key Data Points | Reference |

| ¹H NMR | Signals for seven methyl groups, two oxymethine protons, and one olefinic proton. | |

| ¹³C NMR | 30 carbon signals, including those for seven methyl groups, a carboxylic acid, and a double bond. | |

| Mass Spectrometry | Molecular ion peak corresponding to its molecular weight. |

Biological Activity: Focus on Anticancer Properties

Maslinic acid exhibits a broad spectrum of biological activities, with its anticancer properties being of particular interest to the research community. It has been shown to inhibit the proliferation of various cancer cell lines through the induction of apoptosis and cell cycle arrest.

Table 3: IC₅₀ Values of Maslinic Acid in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| MKN28 | Gastric Cancer | Lower than other cell lines | |

| 518A2 | Melanoma | Lower than other cell lines | |

| MCF7 | Breast Cancer | 55.20 | |

| SiHa | Cervical Carcinoma | - | |

| HCT-15 | Colon Carcinoma | - | |

| HT29 | Colon Cancer | 30 (for 24h exposure) | |

| Caco-2 | Colon Adenocarcinoma | - | |

| ACC-2 | Salivary Gland Adenoid Cystic Carcinoma | 43.68 | |

| ACC-M | Salivary Gland Adenoid Cystic Carcinoma | 45.76 |

Modulation of Key Signaling Pathways

The anticancer effects of maslinic acid are attributed to its ability to modulate multiple intracellular signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis.

Maslinic acid has been demonstrated to inhibit the NF-κB signaling pathway. It achieves this by preventing the phosphorylation of IκBα, which in turn blocks the translocation of the p65 subunit of NF-κB to the nucleus. This inhibition leads to the downregulation of NF-κB target genes involved in inflammation, cell survival, and proliferation, such as COX-2, iNOS, Bcl-2, and cyclin D1.

Maslinic acid has also been shown to suppress the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and proliferation. By inhibiting the phosphorylation of PI3K and Akt, maslinic acid can promote apoptosis and inhibit the growth of cancer cells.

The mitogen-activated protein kinase (MAPK) signaling pathway is another target of maslinic acid. It has been reported to induce apoptosis in cancer cells by activating the p38 MAPK pathway while inhibiting the ERK pathway, leading to a pro-apoptotic cellular environment.

Experimental Protocols

Extraction and Purification of Maslinic Acid

A common method for the extraction and purification of maslinic acid from plant material, such as olive leaves, involves the following steps:

-

Soxhlet Extraction: The dried and powdered plant material is subjected to Soxhlet extraction using a solvent such as an ethanol-water mixture (e.g., 80:20 v/v) at an elevated temperature (e.g., 90°C) for an extended period (e.g., 24 hours).

-

Fractionation: The crude extract is then fractionated using liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their solubility.

-

Chromatographic Purification: The maslinic acid-rich fraction is further purified using chromatographic techniques such as flash chromatography or high-performance liquid chromatography (HPLC). A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of methanol and an acidic aqueous solution.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of maslinic acid for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

-

Cell Lysis: Lyse the treated and control cells with a suitable lysis buffer to extract the total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.

-

Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Conclusion

Maslinic acid is a natural compound with a well-defined chemical structure and a promising profile of biological activities, particularly in the realm of cancer research. Its ability to modulate key signaling pathways such as NF-κB, PI3K/Akt, and MAPK highlights its potential as a multi-targeted therapeutic agent. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the mechanisms of action of maslinic acid and explore its full therapeutic potential. Continued research into this fascinating molecule is warranted to translate the promising preclinical findings into clinical applications.

References

- 1. The Anticancer Potential of Maslinic Acid and Its Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Maslinic Acid, a Natural Triterpene, Induces a Death Receptor-Mediated Apoptotic Mechanism in Caco-2 p53-Deficient Colon Adenocarcinoma Cells | PLOS One [journals.plos.org]

- 3. Maslinic acid alleviates intervertebral disc degeneration by inhibiting the PI3K/AKT and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

The Discovery and Enduring Scientific Interest in Maslinic Acid: A Technical Guide

Abstract

Maslinic acid, a pentacyclic triterpene first identified in the mid-20th century, has transitioned from a mere phytochemical curiosity to a subject of intense scientific scrutiny. Initially isolated from Crataegus oxyacantha and later from the olive plant (Olea europaea), its discovery was a product of the "Golden Age" of natural product chemistry. This period, characterized by advancements in chromatographic and spectroscopic techniques, allowed for the elucidation of complex molecular structures like that of maslinic acid. Initially named "crategolic acid," its rediscovery and renaming cemented its association with the olive, a cornerstone of the Mediterranean diet.[1] Early research into its biological activities revealed potent anti-HIV properties, and subsequent investigations have unveiled a remarkable breadth of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities. This guide provides a detailed overview of the discovery of maslinic acid, its historical and scientific context, key experimental methodologies for its isolation and characterization, and a summary of its well-documented mechanisms of action.

Discovery and Historical Context

The story of maslinic acid's discovery unfolds in the mid-20th century, a vibrant period for natural product chemistry.[2][3] It was first isolated from Crataegus oxyacantha L. and given the name "crategolic acid."[1] The initial characterization was carried out by Tschesche and his colleagues, who identified it as a triterpenoid carboxylic acid with the molecular formula C30H48O4.

In the early 1960s, a research group led by Caglioti isolated a triterpenic acid from olive husks that possessed an identical molecular formula and structure to crategolic acid. They named this compound maslinic acid , derived from "maslina," the Spanish word for olive. Around the same time, Vioque and Morris also reported the presence of a dihydroxytriterpenic acid in olive pomace, which was likely maslinic acid. Decades later, Bianchi et al. definitively quantified maslinic acid in the cuticle of the olive fruit, solidifying its identity as a key component of this plant.

The scientific environment of the 1950s and 1960s was ripe for such discoveries. The successes in antibiotic research had fueled a broader interest in natural products as sources of novel bioactive compounds.[4] The development of techniques like column chromatography and thin-layer chromatography (TLC) provided the means to separate complex mixtures of plant extracts, a crucial step in isolating pure compounds. Furthermore, the burgeoning field of spectroscopy, particularly infrared (IR) spectroscopy and early nuclear magnetic resonance (NMR) spectroscopy, offered powerful tools for elucidating the intricate structures of these newly isolated molecules. The total synthesis of complex natural products, a hallmark of this era, served as the ultimate confirmation of their proposed structures.

Physicochemical Properties of Maslinic Acid

Maslinic acid is a pentacyclic triterpene of the oleanane series. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C30H48O4 | Tschesche et al. |

| Molecular Weight | 472.71 g/mol | |

| IUPAC Name | (2α,3β)-2,3-dihydroxyolean-12-en-28-oic acid | |

| CAS Number | 4373-41-5 | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 266–268 °C | |

| pKa | ~4.74 - 4.81 (estimated) | |

| logP | ~6.06 - 7.87 (estimated) | |

| Solubility | Soluble in methanol, ethanol, chloroform; Insoluble in water, petroleum ether | |

| Water Solubility | 0.00396 mg/L (estimated) |

Experimental Protocols

Historical Methods of Isolation and Characterization (circa 1960s)

Workflow for Historical Isolation and Characterization of Maslinic Acid

Caption: Historical workflow for the isolation and characterization of maslinic acid.

-

Extraction: The dried and powdered plant material (e.g., olive pomace) was typically subjected to exhaustive extraction with a polar solvent like methanol or ethanol in a Soxhlet apparatus.

-

Concentration and Partitioning: The resulting crude extract was concentrated under reduced pressure. This concentrate was then subjected to liquid-liquid partitioning, for example, between diethyl ether and water, to separate compounds based on their polarity.

-

Chromatographic Separation: The semi-purified extract was then subjected to column chromatography. Silica gel or alumina were common adsorbents. The column was eluted with a gradient of solvents, starting with non-polar solvents (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate or methanol).

-

Fraction Monitoring and Pooling: The collected fractions were monitored by Thin-Layer Chromatography (TLC). Fractions showing a spot with the same retention factor (Rf) were pooled.

-

Crystallization: The pooled fractions containing the compound of interest were concentrated, and the pure compound was obtained by crystallization from a suitable solvent, such as ethanol.

-

Characterization: The structure of the isolated compound was elucidated using a combination of techniques:

-

Elemental Analysis: To determine the empirical and molecular formula.

-

Infrared (IR) Spectroscopy: To identify key functional groups such as hydroxyl (-OH) and carboxylic acid (-COOH) groups.

-

Chemical Derivatization: Creating derivatives (e.g., methyl esters or acetylated compounds) and analyzing their properties helped to confirm the presence and number of functional groups.

-

Modern Methods of Isolation and Analysis

Modern techniques have significantly improved the efficiency and accuracy of maslinic acid isolation and analysis.

Modern Workflow for Maslinic Acid Isolation and Analysis

Caption: A modern workflow for the efficient isolation and analysis of maslinic acid.

-

Extraction: Techniques like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are now commonly used. These methods offer reduced extraction times and solvent consumption compared to traditional methods.

-

Purification: Flash chromatography and High-Performance Liquid Chromatography (HPLC) are employed for rapid and high-resolution purification.

-

Analysis and Characterization:

-

HPLC: Used for both purification and quantification of maslinic acid in extracts.

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) provide accurate molecular weight determination.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HMBC, HSQC) NMR experiments are the cornerstones of modern structure elucidation, allowing for the complete assignment of the molecule's complex stereochemistry.

-

Biological Activities and Mechanisms of Action

Since its discovery, maslinic acid has been shown to possess a wide array of biological activities. The following table summarizes some of the key quantitative data related to its bioactivity.

| Biological Activity | Cell Line / Target | IC50 / EC50 | Source(s) |

| Antiproliferative | Caco-2 (colon cancer) | 15 µM | |

| HT-29 (colon cancer) | 74 µM | ||

| 1321N1 (astrocytoma) | 25 µM | ||

| CCRF-CEM (leukemia) | 7 µM | ||

| CEM/ADR5000 (leukemia) | 9 µM | ||

| Anti-HIV | HIV-1 Protease Inhibition | Potent, but specific IC50 not provided in initial searches | |

| Anti-inflammatory | PKC inhibition | 11.52 µM |

Anticancer Activity: Induction of Apoptosis

Maslinic acid has been shown to induce apoptosis (programmed cell death) in various cancer cell lines through multiple signaling pathways.

In p53-deficient Caco-2 colon cancer cells, maslinic acid primarily triggers the extrinsic apoptotic pathway.

Extrinsic Apoptosis Pathway Induced by Maslinic Acid

Caption: Extrinsic apoptosis pathway initiated by maslinic acid in Caco-2 cells.

This pathway is initiated by the activation of death receptors on the cell surface, leading to the recruitment and cleavage of pro-caspase-8 into its active form, caspase-8. Active caspase-8 then directly cleaves and activates pro-caspase-3, the executioner caspase, which orchestrates the dismantling of the cell. Caspase-8 also cleaves Bid to its truncated form, t-Bid, which can then translocate to the mitochondria and amplify the apoptotic signal.

In other cancer cell lines, such as HT29 colon cancer cells and A549 lung cancer cells, maslinic acid induces apoptosis via the intrinsic, or mitochondrial, pathway.

Intrinsic Apoptosis Pathway Induced by Maslinic Acid

Caption: Intrinsic apoptosis pathway activated by maslinic acid.

This process is characterized by the inhibition of anti-apoptotic proteins like Bcl-2 and the promotion of pro-apoptotic proteins like Bax. This shift in the Bcl-2/Bax ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c and Smac/DIABLO into the cytoplasm. Cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Smac/DIABLO promotes apoptosis by inhibiting the Inhibitor of Apoptosis Proteins (IAPs), such as XIAP and survivin. Both pathways converge on the activation of the executioner caspase-3, leading to cell death.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

Maslinic acid exerts significant anti-inflammatory effects, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Inhibition of the NF-κB Pathway by Maslinic Acid

Caption: Mechanism of NF-κB pathway inhibition by maslinic acid.

In response to inflammatory stimuli like TNF-α or lipopolysaccharide (LPS), the IKK complex is activated and phosphorylates IκBα. This phosphorylation targets IκBα for degradation, releasing the p65/p50 NF-κB dimer to translocate to the nucleus. In the nucleus, NF-κB binds to DNA and promotes the transcription of pro-inflammatory genes, including COX-2, iNOS, and various cytokines. Maslinic acid has been shown to prevent the phosphorylation and subsequent degradation of IκBα, thereby sequestering the p65/p50 dimer in the cytoplasm and inhibiting the inflammatory response.

Modulation of the JAK/STAT Pathway

In certain cancer types, such as gastric cancer, maslinic acid has been shown to inhibit the IL-6-mediated JAK/STAT3 signaling pathway.

Inhibition of the JAK/STAT3 Pathway by Maslinic Acid

Caption: Maslinic acid's inhibition of the IL-6/JAK2/STAT3 signaling pathway.

Maslinic acid treatment can reduce the production and secretion of Interleukin-6 (IL-6). This, in turn, prevents the activation of the IL-6 receptor and the subsequent phosphorylation and activation of JAK2. Without active JAK2, STAT3 is not phosphorylated and cannot dimerize and translocate to the nucleus to activate the transcription of its target genes, which include key regulators of apoptosis like Bcl-2, Bax, and Bad.

Conclusion

From its initial discovery in the mid-20th century to its current status as a promising multi-target therapeutic agent, maslinic acid has had a rich scientific history. The advancements in analytical and chemical techniques over the past several decades have been instrumental in not only confirming its structure but also in uncovering its diverse pharmacological activities. The ability of maslinic acid to modulate key signaling pathways involved in apoptosis and inflammation, such as the caspase, NF-κB, and JAK/STAT pathways, underscores its potential in the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders. Further research, particularly in the areas of bioavailability and clinical efficacy, will be crucial in translating the extensive preclinical findings into tangible benefits for human health.

References

- 1. Maslinic Acid, a Natural Phytoalexin-Type Triterpene from Olives — A Promising Nutraceutical? [mdpi.com]

- 2. A New Golden Age of Natural Products Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A (Brief) History of the Chemistry of Natural Products [chem-is-you.blogspot.com]

- 4. The Pharmaceutical Century - 1950s [farmamol.web.uah.es]

Maslinic Acid: A Comprehensive Technical Guide on Safety, Toxicity, and Handling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Maslinic acid, a pentacyclic triterpene found in various natural sources, notably in the protective wax-like coating of olives, has garnered significant interest for its wide range of biological activities, including antitumor, antidiabetic, antioxidant, and anti-inflammatory properties.[1][2][3][4][5] As research into its therapeutic potential progresses, a thorough understanding of its safety, toxicity, and safe handling profile is paramount for researchers, scientists, and drug development professionals. This technical guide provides an in-depth overview of the current knowledge on maslinic acid's safety and toxicity, presents available quantitative data in structured tables, outlines general experimental protocols based on established guidelines, and visualizes key signaling pathways and experimental workflows.

Safety and Handling

Maslinic acid is generally considered to have a low toxicity profile and is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, standard laboratory precautions should always be observed when handling this compound.

1.1. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side shields or goggles.

-

Skin Protection: Wear protective gloves and a lab coat.

-

Respiratory Protection: Not typically required under normal use with adequate ventilation. If dust is generated, a NIOSH/MSHA-approved respirator should be worn.

1.2. Handling and Storage

-

Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. Avoid creating dust.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. For long-term storage, it is often recommended to store at -20°C.

1.3. First Aid Measures

-

After Inhalation: Move to fresh air. If symptoms persist, consult a doctor.

-

After Skin Contact: Wash off with soap and plenty of water.

-

After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

After Swallowing: Rinse mouth with water. Do NOT induce vomiting. Call a physician.

1.4. Spills and Disposal

-

Spills: Use personal protective equipment. Take up mechanically, placing in appropriate containers for disposal. Avoid generating dust.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Toxicological Profile

Studies on the toxicological profile of maslinic acid suggest a high margin of safety. Acute and repeated-dose toxicity studies in animal models, as well as in vitro cytotoxicity assays, have been conducted to evaluate its potential adverse effects.

2.1. Acute Oral Toxicity

An acute oral toxicity study in Swiss CD-1 male mice showed that a single administration of maslinic acid at a dose of 1000 mg/kg did not produce any signs of morbidity or mortality. Another source indicates an oral TDLO (Toxic Dose Low) in mice of 140 mg/kg for 2 weeks of intermittent administration.

Table 1: Acute Toxicity Data for Maslinic Acid

| Species | Route of Administration | Dose | Observation | Reference |

| Mouse | Oral | 1000 mg/kg (single dose) | No morbidity or mortality | |

| Mouse | Oral | 140 mg/kg (TDLO, 2 weeks intermittent) | Toxic effects observed |

2.2. Repeated Dose Toxicity

A 28-day repeated-dose oral toxicity study in Swiss CD-1 male mice at a daily dose of 50 mg/kg did not induce any signs of toxicity. No significant differences were observed in body weight, hematological and biochemical variables, or organ histopathology between the maslinic acid-treated group and the control group.

Table 2: Repeated Dose Toxicity Data for Maslinic Acid

| Species | Route of Administration | Dose | Duration | Observation | Reference |

| Mouse | Oral | 50 mg/kg/day | 28 days | No signs of toxicity, no effect on body weight, hematology, biochemistry, or histopathology |

2.3. In Vitro Cytotoxicity

Maslinic acid has demonstrated cytotoxic effects against various cancer cell lines, which is the basis for its antitumor research. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values vary depending on the cell line and exposure duration. It is important to note that maslinic acid has shown lower cytotoxicity to non-malignant cells.

Table 3: In Vitro Cytotoxicity of Maslinic Acid in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 / EC50 | Reference |

| Caco-2 | Colon Cancer | 15 µM (EC50) | |

| HT-29 | Colon Cancer | 74 µM (EC50) | |

| HT-29 | Colon Cancer | 101.2 µM (IC50, 72h) | |

| HT-29 | Colon Cancer | 61 µM (IC50, 72h) | |

| Caco-2 | Colon Cancer | 85 µM (IC50, 72h) | |

| 1321N1 | Astrocytoma | 25 µM (IC50) | |

| CCRF-CEM | Leukemia | 7 µM (IC50) | |

| CEM/ADR5000 | Leukemia | 9 µM (IC50) | |

| B16F10 | Melanoma | 86 µM (IC50 with FBS) | |

| B16F10 | Melanoma | 3.5 µM (IC50 without FBS) | |

| MKN28 | Gastric Cancer | Lower IC50 values noted | |

| 518A2 | Melanoma | Lower IC50 values noted |

2.4. Genotoxicity and Carcinogenicity

Information regarding the genotoxicity and carcinogenicity of maslinic acid is limited in the reviewed literature. Standardized genotoxicity assays (e.g., Ames test, micronucleus test) and long-term carcinogenicity studies would be necessary for a complete toxicological profile. The available Safety Data Sheets do not list maslinic acid as a known carcinogen by IARC, NTP, or OSHA.

Experimental Protocols

Detailed, step-by-step experimental protocols are often specific to the laboratory and the exact study design. However, standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), provide a framework for conducting toxicological studies.

3.1. Acute Oral Toxicity Testing (General Protocol based on OECD Guidelines)

Acute oral toxicity studies are generally conducted following OECD Guidelines 420 (Acute Oral Toxicity - Fixed Dose Procedure), 423 (Acute Oral Toxicity - Acute Toxic Class Method), or 425 (Acute Oral Toxicity: Up-and-Down Procedure).

-

Principle: A single dose of the substance is administered to a small number of animals, and the effects are observed over a defined period.

-

Test Animals: Typically, rodents (rats or mice) of a single sex (usually females) are used. Animals are characterized by species, strain, source, sex, weight, and age.

-

Dose Administration: The test substance is administered orally by gavage. The vehicle should be non-toxic (e.g., water, corn oil).

-

Observation Period: Animals are observed for a total of 14 days for signs of toxicity and mortality.

-

Data Collection: Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Body weight is recorded weekly. At the end of the study, a gross necropsy is performed on all animals.

3.2. Repeated Dose Toxicity Testing (General Protocol based on OECD Guideline 407)

A 28-day repeated-dose oral toxicity study is a common method to evaluate the sub-acute toxicity of a substance and is generally conducted following OECD Guideline 407.

-

Principle: The test substance is administered orally on a daily basis to several groups of animals at different dose levels for 28 days.

-

Test Animals: Typically, rodents are used, with both male and female animals in each dose group.

-

Dose Administration: Doses are administered daily by gavage for 28 days. A control group receives the vehicle only.

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements are recorded.

-

Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical biochemistry analysis.

-

Histopathology: A full necropsy is performed, and organs are weighed. Tissues from the control and high-dose groups are examined microscopically.

3.3. In Vitro Cytotoxicity Assay (General Protocol)

-

Cell Culture: The selected cancer cell lines are cultured in an appropriate medium and conditions.

-

Treatment: Cells are seeded in multi-well plates and treated with various concentrations of maslinic acid for a specified period (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is included.

-

Viability/Proliferation Assay: Cell viability or proliferation is assessed using methods such as MTT, XTT, or trypan blue exclusion assays.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.

Signaling Pathways

Maslinic acid has been shown to modulate several key signaling pathways involved in cellular processes such as proliferation, apoptosis, inflammation, and oxidative stress.

4.1. AMPK/SIRT1 Pathway

In a study on diabetic nephropathy in mice, maslinic acid was found to activate the renal AMPK/SIRT1 signaling pathway. This activation is associated with protective effects against oxidative stress and inflammation.

4.2. PI3K/AKT and NF-κB Pathways

Maslinic acid has been shown to alleviate intervertebral disc degeneration by inhibiting the PI3K/AKT and NF-κB signaling pathways. Molecular docking simulations suggest that maslinic acid may directly bind to PI3K.

4.3. IL-6/JAK/STAT3 Pathway

In human gastric cancer cells, maslinic acid has been found to induce apoptosis by inhibiting the IL-6/JAK/STAT3 signaling pathway. It reduces the secretion of IL-6 and subsequently decreases the phosphorylation of JAK2 and STAT3.

Conclusion

The available data indicate that maslinic acid has a favorable safety profile, with low acute and repeated-dose toxicity in animal models. Standard chemical handling procedures are sufficient for its safe use in a laboratory setting. Its cytotoxic effects are more pronounced in cancer cells, supporting its investigation as a potential therapeutic agent. The modulation of key signaling pathways such as AMPK/SIRT1, PI3K/AKT, NF-κB, and IL-6/JAK/STAT3 provides mechanistic insights into its diverse biological activities. Further research, including comprehensive genotoxicity and long-term carcinogenicity studies, will be essential for the continued development of maslinic acid for potential clinical applications.

References

- 1. maslinic acid, 4373-41-5 [thegoodscentscompany.com]

- 2. Maslinic Acid: A New Compound for the Treatment of Multiple Organ Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Maslinic Acid, a Natural Phytoalexin-Type Triterpene from Olives — A Promising Nutraceutical? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

Preliminary In Vitro Experimental Results with Maslinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maslinic acid (MA), a pentacyclic triterpene found predominantly in the protective wax-like coating of olives (Olea europaea), has garnered significant scientific interest for its diverse pharmacological activities. Preliminary in vitro studies have revealed its potential as an anticancer, anti-inflammatory, and neuroprotective agent. This technical guide provides a comprehensive overview of the key in vitro experimental findings, detailed methodologies for reproducing these studies, and visual representations of the underlying molecular mechanisms.

Data Presentation: Quantitative Analysis of Maslinic Acid's In Vitro Efficacy

The following tables summarize the quantitative data from various in vitro studies on maslinic acid, providing a comparative look at its cytotoxic and anti-inflammatory effects across different cell lines and conditions.

Table 1: Cytotoxicity of Maslinic Acid (IC50 Values)

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) |

| HT-29 | Colon Adenocarcinoma | 101.2 | 72 |

| Caco-2 | Colorectal Adenocarcinoma | 85 | 72 |

| A549 | Lung Cancer | Not specified in µM | 24 |

| SH-SY5Y | Neuroblastoma | Dose-dependent | 24 |

| MKN28 | Gastric Cancer | Lower than other cell lines | Not specified |

| 518A2 | Melanoma | Lower than other cell lines | Not specified |

| B16F10 | Murine Melanoma | 42 | 24 |

Table 2: Anti-inflammatory Effects of Maslinic Acid

| Cell Line/System | Stimulant | Parameter Measured | Concentration of MA | Effect |

| Murine Peritoneal Macrophages | LPS | Nitric Oxide (NO) Production | IC50: 25.4 µM | Inhibition |

| Murine Peritoneal Macrophages | LPS | IL-6 Secretion | 50 and 100 µM | Significant reduction |

| Murine Peritoneal Macrophages | LPS | TNF-α Secretion | 50 and 100 µM | Significant reduction |

| Primary Cortical Astrocytes | LPS | Nitric Oxide (NO) Production | Concentration-dependent | Inhibition |

| Primary Cortical Astrocytes | LPS | TNF-α Production | Concentration-dependent | Inhibition |

| Human Umbilical Vein Endothelial Cells (HUVECs) | LPS | IL-1β Production | Not specified | Suppression |

Experimental Protocols: Methodologies for Key In Vitro Assays

This section provides detailed protocols for the core experiments used to evaluate the in vitro effects of maslinic acid.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Cell culture medium

-

Maslinic acid stock solution (dissolved in DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of maslinic acid in culture medium from the stock solution. The final DMSO concentration should not exceed 0.5% (v/v). Remove the old medium from the wells and add 100 µL of the maslinic acid dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified atmosphere.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with maslinic acid at the desired concentrations for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: After treatment with maslinic acid, wash cells with ice-cold PBS and lyse them with RIPA buffer. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by maslinic acid and the workflows of the experimental protocols.

Signaling Pathways

Caption: Signaling pathways modulated by maslinic acid.

Experimental Workflows

Caption: Workflow for the MTT cell viability assay.

Caption: Workflow for the Annexin V/PI apoptosis assay.

Conclusion

The preliminary in vitro data strongly suggest that maslinic acid possesses significant potential as a therapeutic agent, particularly in the fields of oncology and inflammation. Its ability to induce apoptosis in cancer cells and suppress pro-inflammatory signaling pathways warrants further investigation. The detailed protocols and visual aids provided in this guide are intended to facilitate the replication and expansion of these foundational studies, ultimately accelerating the translation of these promising preclinical findings into novel therapeutic strategies.

A Comprehensive Technical Guide to the Physical and Chemical Characteristics of Pure Maslinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maslinic acid, a pentacyclic triterpenoid derived from various natural sources, most notably from the protective wax-like coating of olives (Olea europaea), is a compound of increasing interest in the pharmaceutical and nutraceutical industries.[1][2] Its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties, have positioned it as a promising candidate for drug development.[1][2] This technical guide provides an in-depth overview of the core physical and chemical characteristics of pure maslinic acid, complete with quantitative data, detailed experimental protocols, and visualizations of its molecular interactions.

Physicochemical Properties

Pure maslinic acid is a white crystalline solid or powder.[2] Its fundamental properties are summarized in the tables below, providing a quantitative basis for its handling, formulation, and analysis.

Table 1: General and Physical Properties of Maslinic Acid

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₈O₄ | |

| Molecular Weight | 472.7 g/mol | |

| Appearance | Crystalline solid, White to off-white powder | |

| Melting Point | 249 - 250 °C; 266 - 268 °C; 267 - 269 °C | |

| Density | ~1.15 g/cm³ | |

| pKa (predicted) | 4.81 |

Table 2: Solubility of Maslinic Acid

| Solvent | Solubility | Reference |

| Water | Insoluble (0.00396 mg/L @ 25 °C, est.) | |

| Petroleum Ether | Insoluble | |

| Methanol | Soluble | |

| Ethanol | Soluble (approx. 0.5 mg/mL) | |

| Ethanol:PBS (1:2, pH 7.2) | ~0.3 mg/mL | |

| Ethyl Acetate | Soluble | |

| Chloroform | Soluble | |

| Benzene | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble (approx. 20 mg/mL) | |

| Dimethylformamide (DMF) | Soluble (approx. 15 mg/mL) |

Spectroscopic Data

The structural elucidation and confirmation of maslinic acid are primarily achieved through various spectroscopic techniques.

Table 3: Key Spectroscopic Data for Maslinic Acid

| Technique | Key Data Points | Reference |

| ¹H NMR | Signals for seven methyl groups, two oximethine hydrogens (δ 3.71 and 3.01), and a triplet for an olefinic proton (δ 5.32). | |

| ¹³C NMR | 30 carbon signals, including two oxygenated methine carbons (δ 83.4 and 68.5), two sp² carbons of the double bond (δ 122.0 and 144.7), and a carboxylic acid carbon (δ 178.5). | |

| Mass Spectrometry (ESI-HRMS) | [M-H]⁻ ion peak at m/z 471.3471, corresponding to the molecular formula C₃₀H₄₇O₄. | |

| Infrared (IR) Spectroscopy | Peaks indicating the presence of hydroxyl (-OH), carboxylic acid (C=O), and C-H functional groups. |

Experimental Protocols

This section details the methodologies for key experiments related to the characterization and quantification of maslinic acid.

Extraction and Purification of Maslinic Acid from Olive Pomace

This protocol describes a typical laboratory-scale extraction and purification process.

Methodology:

-

Soxhlet Extraction: Olive pomace is subjected to Soxhlet extraction using a mixture of ethanol and water (80:20 v/v) at 90°C for 24 hours to obtain a crude extract.

-

Liquid-Liquid Partitioning: The crude extract is resuspended in a methanol-water mixture and partitioned sequentially with hexane and ethyl acetate to separate compounds based on polarity.

-

Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of increasing ethyl acetate in hexane to yield fractions enriched in triterpenes.

-

Semi-preparative HPLC: The maslinic acid-rich fraction is further purified by semi-preparative High-Performance Liquid Chromatography (HPLC) using a methanol-water mobile phase (9:1 v/v) to obtain pure maslinic acid.

Quantification of Maslinic Acid by HPLC

This protocol outlines a validated method for the quantitative determination of maslinic acid.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: Kromasil C18 column or equivalent.

-

Mobile Phase: A mixture of methanol and 1% acetic acid in water (88:12 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 215 nm.

-

Standard: A certified reference standard of maslinic acid is used for external calibration.

Procedure:

-

Sample Preparation: The sample containing maslinic acid is dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.45 µm syringe filter.

-

Injection: A known volume of the sample is injected into the HPLC system.

-

Analysis: The chromatogram is recorded, and the peak corresponding to maslinic acid is identified by its retention time compared to the standard.

-

Quantification: The concentration of maslinic acid in the sample is determined by comparing the peak area with the calibration curve generated from the maslinic acid standard.

Signaling Pathways Modulated by Maslinic Acid

Maslinic acid exerts its biological effects by modulating several key signaling pathways. The following diagrams illustrate its mechanism of action in apoptosis and inflammation.

JNK-p53 Mediated Apoptotic Pathway

Maslinic acid has been shown to induce apoptosis in cancer cells through the activation of the JNK-p53 signaling cascade.

This pathway illustrates that maslinic acid activates JNK, leading to the induction of p53. Activated p53 then promotes the expression of pro-apoptotic proteins like Bid and Bax while repressing the anti-apoptotic protein Bcl-2. This imbalance leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspases-3 and -7, ultimately resulting in apoptosis. A delayed activation of caspase-8 further amplifies this apoptotic signal.

Anti-Inflammatory Action via NF-κB Pathway Inhibition

Maslinic acid exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway.

In response to inflammatory stimuli, Protein Kinase C (PKC) activation leads to the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This allows the p50/p65 subunits of NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes such as COX-2, iNOS, TNF-α, and IL-6. Maslinic acid intervenes by inhibiting PKC activation and the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the inflammatory response.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of pure maslinic acid, supported by quantitative data and established experimental protocols. The visualization of its interaction with key signaling pathways offers a deeper understanding of its molecular mechanisms of action. This comprehensive information serves as a valuable resource for researchers, scientists, and drug development professionals working with this promising natural compound. Further research into its pharmacokinetic and pharmacodynamic properties will be crucial for its successful translation into therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for Maslinic Acid Extraction from Olive Pomace

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maslinic acid, a pentacyclic triterpene acid found in abundance in olive pomace, has garnered significant attention within the scientific community for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer activities.[1] This document provides detailed protocols for the extraction of maslinic acid from olive pomace, a key byproduct of the olive oil industry. The methodologies outlined below are based on current scientific literature and are designed to be reproducible in a laboratory setting. We will explore various extraction techniques, with a focus on Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) due to their efficiency and reduced processing times compared to conventional methods.

Extraction Methodologies: A Comparative Overview

Several techniques have been developed for the extraction of maslinic acid from olive pomace. The choice of method often depends on factors such as desired yield, purity, processing time, and available equipment. Below is a summary of common extraction methods with their optimized parameters and resulting yields.

Table 1: Comparison of Maslinic Acid Extraction Methods from Olive Pomace

| Extraction Method | Solvent System | Temperature (°C) | Time | Solid-to-Liquid Ratio | Key Findings | Maslinic Acid Yield | Reference |

| Microwave-Assisted Extraction (MAE) | Ethanol | 50 - 120 | 4 - 30 min | 1:10 (w/v) | Optimized conditions can yield up to 5.1 g/100 g of maslinic acid from residual olive skin. | Up to 5.1 g/100 g dry biomass | [2][3] |

| Microwave-Assisted Extraction (MAE) | Hexane | 131 | 12 min | 1:10 | Optimized conditions yielded a total of 26 mg/g of maslinic and oleanolic acid. | 20.8 mg/g (80% of total) | [4] |

| Ultrasound-Assisted Extraction (UAE) | 90% Ethanol | 50 | 5 min | 1:30 (mL/g) | UAE was found to be an effective and greener technique for extracting bioactive compounds. | Not explicitly stated for maslinic acid alone | [5] |

| Ultrasound-Assisted Extraction (UAE) | 43.2% Ethanol | Not specified | 15 min | Not specified | Optimized for total phenolic and flavonoid content, but applicable to triterpenes. | Not explicitly stated for maslinic acid alone | |

| High-Speed Shear Extraction | Polar and Non-polar solvents | Not specified | 250 min (total process) | Not specified | Coupled with high-speed countercurrent chromatography for separation. | 7.2 mg from 3.3 g defatted pomace | |

| Conventional Solvent Extraction (Soxhlet) | Not specified | Not specified | Not specified | Not specified | Often used as a benchmark for comparison with modern techniques like MAE. | Generally lower yields and longer extraction times than MAE. |

Experimental Protocols

This section provides detailed, step-by-step protocols for the extraction of maslinic acid from olive pomace using Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE).

Protocol 1: Microwave-Assisted Extraction (MAE) of Maslinic Acid

This protocol is based on optimized conditions reported for high-yield extraction of maslinic acid.

Materials and Equipment:

-

Dried and ground olive pomace

-

Ethanol (95% or absolute)

-

Microwave extraction system (closed-vessel is recommended for safety and efficiency)

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Filter paper or membrane filters (0.45 µm)

-

Analytical balance

-

Beakers and graduated cylinders

Procedure:

-

Sample Preparation:

-

Dry the olive pomace at 60°C in an oven until a constant weight is achieved to remove moisture.

-

Grind the dried pomace to a fine powder (e.g., to pass through a 0.5 mm sieve) to increase the surface area for extraction.

-

-

Extraction:

-

Weigh 10 g of the dried olive pomace powder and place it into a microwave extraction vessel.

-

Add 100 mL of ethanol to the vessel to achieve a solid-to-liquid ratio of 1:10 (w/v).

-

Seal the vessel and place it in the microwave extractor.

-

Set the microwave parameters. Based on literature, a power of 250 Watts for 12 minutes is effective. Alternatively, a temperature-controlled extraction between 80-120°C for 10-20 minutes can be employed.

-

Start the microwave extraction program.

-

-

Sample Recovery:

-

After the extraction is complete, allow the vessel to cool to room temperature before opening.

-

Separate the solid residue from the liquid extract by centrifugation at 4000 rpm for 15 minutes.

-

Decant the supernatant (the ethanol extract containing maslinic acid).

-

For higher recovery, the solid residue can be re-extracted with a fresh portion of solvent.

-

-

Solvent Evaporation and Crude Extract Collection:

-

Filter the supernatant through a 0.45 µm filter to remove any remaining fine particles.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature of 40-50°C to remove the ethanol.

-

The resulting crude extract, enriched in maslinic acid, can be collected and weighed.

-

-

Further Purification (Optional):

-

The crude extract can be further purified using techniques like column chromatography or high-speed countercurrent chromatography to isolate pure maslinic acid.

-

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Maslinic Acid

This protocol provides a greener alternative to conventional methods, often requiring less solvent and energy.

Materials and Equipment:

-

Dried and ground olive pomace

-

Ethanol (90%)

-

Ultrasonic bath or probe sonicator

-

Beaker or flask

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Filter paper or membrane filters (0.45 µm)

-

Analytical balance

Procedure:

-

Sample Preparation:

-

Prepare the dried and ground olive pomace as described in Protocol 1.

-

-

Extraction:

-

Weigh 5 g of the dried olive pomace powder and place it into a 250 mL beaker or flask.

-

Add 150 mL of 90% ethanol to achieve a solid-to-liquid ratio of 1:30 (w/v).

-

Place the beaker in an ultrasonic bath or immerse the tip of a probe sonicator into the mixture.

-

Apply ultrasound at a frequency of 20-40 kHz and a power of 100-400 W for a duration of 5-15 minutes. Maintain the temperature of the mixture around 50°C.

-

-

Sample Recovery:

-

After sonication, separate the solid and liquid phases by centrifugation at 4000 rpm for 15 minutes.

-

Collect the supernatant.

-

-

Solvent Evaporation and Crude Extract Collection:

-

Filter and concentrate the supernatant using a rotary evaporator as described in Protocol 1 to obtain the crude maslinic acid extract.

-

-

Further Purification (Optional):

-

The crude extract can be purified using chromatographic techniques.

-

Visualizing the Experimental Workflow

To aid in understanding the extraction process, the following diagrams illustrate the key steps involved in both MAE and UAE protocols.

Caption: Workflow for Microwave-Assisted Extraction of Maslinic Acid.

Caption: Workflow for Ultrasound-Assisted Extraction of Maslinic Acid.

Conclusion

The protocols detailed in these application notes provide robust and efficient methods for the extraction of maslinic acid from olive pomace. Microwave-Assisted Extraction and Ultrasound-Assisted Extraction represent significant advancements over traditional methods, offering higher yields in shorter timeframes. For researchers and drug development professionals, the ability to efficiently extract this promising bioactive compound is a critical first step in exploring its therapeutic potential. The choice between MAE and UAE will depend on the specific requirements of the research and the available instrumentation. Further purification of the crude extract will be necessary for applications requiring high-purity maslinic acid.

References

- 1. Maslinic Acid, a Natural Triterpene, Induces a Death Receptor-Mediated Apoptotic Mechanism in Caco-2 p53-Deficient Colon Adenocarcinoma Cells | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. Lower Energy-Demanding Extraction of Bioactive Triterpene Acids by Microwave as the First Step towards Biorefining Residual Olive Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. valorization-of-olive-pomace-extraction-of-maslinic-and-oleanolic-by-using-closed-vessel-microwave-extraction-system - Ask this paper | Bohrium [bohrium.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Ultrasound-Assisted Extraction of Maslinic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient extraction of maslinic acid from plant sources, primarily Olea europaea (olive) by-products, using ultrasound-assisted extraction (UAE). UAE is a green and efficient technique that utilizes acoustic cavitation to enhance mass transfer and accelerate the extraction process.

Introduction to Maslinic Acid

Maslinic acid (MA) is a pentacyclic triterpene that has garnered significant interest in the pharmaceutical and nutraceutical industries due to its wide range of biological activities. It is predominantly found in the waxy skin of olives and is also present in other plant species. Research has demonstrated its potential as an anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective agent.[1][2] The diverse therapeutic potential of maslinic acid necessitates efficient and scalable extraction methods to facilitate further research and development.

Principle of Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction employs high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in a solvent. The formation and collapse of microscopic bubbles generate intense localized pressure and temperature gradients, leading to the disruption of plant cell walls and enhanced penetration of the solvent into the plant matrix. This results in increased mass transfer of the target analyte, maslinic acid, from the solid material into the solvent, often leading to higher yields in shorter extraction times compared to conventional methods.[3]

Experimental Protocols

Protocol 1: Optimized Ultrasound-Assisted Extraction of Maslinic Acid from Olive Leaves

This protocol is based on optimized conditions for achieving high yields of maslinic acid from dried olive leaves.

Materials and Equipment:

-

Dried and powdered olive leaves

-

Ethanol (95%)[4]

-

Ultrasound bath or probe sonicator (e.g., UP400St, 400 W, 24 kHz)[5]

-

Filter paper (e.g., Whatman No. 1)

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system for quantification

Procedure:

-

Sample Preparation: Weigh 2 g of dried and powdered olive leaf sample.

-

Extraction:

-

Place the sample in a suitable extraction vessel.

-

Add 40 mL of 95% ethanol to achieve a solid-to-liquid ratio of 1:20 (g/mL).

-

Place the vessel in an ultrasonic bath or immerse the ultrasonic probe.

-

Sonicate for 10 minutes at a controlled temperature of 40°C.

-

-

Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

-

Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a controlled temperature to obtain the crude extract.

-

Quantification: Redissolve a known amount of the crude extract in a suitable solvent (e.g., methanol) and analyze the maslinic acid content using a validated HPLC method.

Protocol 2: General Laboratory-Scale UAE for Maslinic Acid Screening

This protocol provides a general framework for screening different parameters to optimize maslinic acid extraction from various plant materials.

Materials and Equipment:

-

Dried and powdered plant material

-

Selected solvent (e.g., ethanol, methanol, or mixtures with water)

-

Ultrasonic processor with adjustable power/amplitude

-

Centrifuge

-

Vials for sample collection

Procedure:

-

Parameter Selection: Based on literature, select a range for the following parameters:

-

Solvent concentration (e.g., 50-100% ethanol in water)

-

Solid-to-liquid ratio (e.g., 1:10 to 1:30 g/mL)

-

Ultrasonic power/amplitude (e.g., 30-70%)

-

Extraction time (e.g., 5-30 minutes)

-

Temperature (e.g., 30-70°C)

-

-

Extraction: Perform a series of extractions varying one parameter at a time while keeping others constant. For a more systematic approach, a response surface methodology (RSM) can be employed.

-

Sample Processing: After each extraction, centrifuge the mixture to pellet the solid material. Collect the supernatant.

-

Analysis: Analyze the maslinic acid concentration in each supernatant sample using HPLC to determine the optimal extraction conditions.

Data Presentation: Quantitative Summary of UAE Parameters and Yields

The following tables summarize quantitative data from various studies on the ultrasound-assisted extraction of maslinic acid and related triterpenes.

| Plant Material | Solvent | Solid-to-Liquid Ratio (g/mL) | Temperature (°C) | Time (min) | Ultrasound Parameters | Maslinic Acid Yield (mg/g dry weight) | Reference |

| Olive Leaves | 95% Ethanol | 1:20 | 40 | 10 | Not specified | Not specified, but optimized for oleanolic and ursolic acid | |

| Olive Pomace | 100% Ethanol | 1:10 | Not specified | < 5 | 46 µm amplitude, 25 J/mL specific energy | Not specified, optimized for phenolic compounds | |

| Olive Leaves | Not specified | Not specified | Not specified | Not specified | Not specified | 6.25 | |

| Ligustrum lucidum | 95% Ethanol | 1:20 | 40 | 10 | Not specified | 9.8 (Ursolic Acid, similar triterpene) |

Note: Direct comparative yields for maslinic acid under varying UAE conditions are not always presented in a single study, necessitating cross-reference between publications.

Analytical Quantification: HPLC Protocol

High-Performance Liquid Chromatography (HPLC) is the most common method for the accurate quantification of maslinic acid.

Instrumentation:

-

HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)

-

C18 analytical column (e.g., Spherisorb ODS-2, 25 cm x 4.6 mm, 5 µm)

Chromatographic Conditions:

-

Mobile Phase: Isocratic elution with Methanol:Water (92:8, v/v) containing 0.1% formic acid.

-

Flow Rate: 0.8 mL/min

-

Column Temperature: 35°C

-

Injection Volume: 2 µL

-

Detection: UV detection at 210 nm or MS detection with m/z = 471 for maslinic acid.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of maslinic acid of known concentrations to generate a calibration curve.

-

Sample Preparation: Dilute the crude extract to a concentration within the linear range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Identify the maslinic acid peak in the sample chromatogram by comparing the retention time with the standard. Quantify the concentration based on the peak area and the calibration curve.

Visualizations

Experimental Workflow